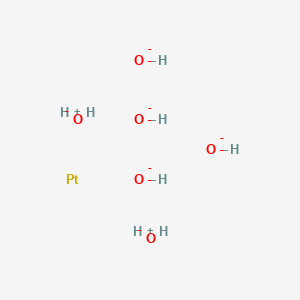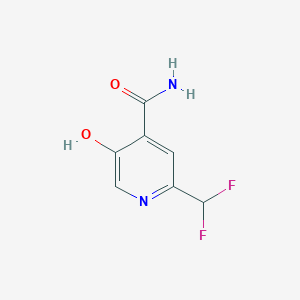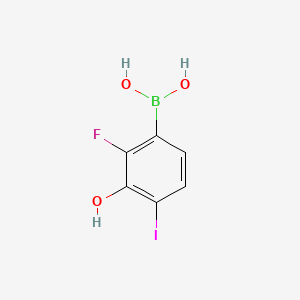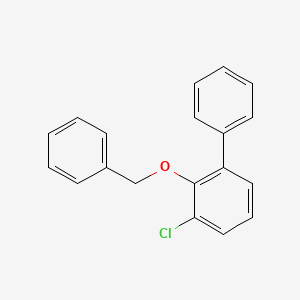
2-(Benzyloxy)-3-chloro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-3-chloro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a benzyloxy group attached to the second carbon and a chlorine atom attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-chloro-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid or boronate ester as the coupling partner and a halogenated biphenyl derivative as the substrate. The reaction is catalyzed by a palladium catalyst and requires a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Another method involves the nucleophilic substitution reaction, where a benzyloxy group is introduced to a chlorinated biphenyl derivative using a suitable nucleophile under basic conditions .
Industrial Production Methods
Industrial production of 2-(Benzyloxy)-3-chloro-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield, making the process more economically viable .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3-chloro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted biphenyl.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Hydrogen-substituted biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-3-chloro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a building block in polymer synthesis
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-chloro-1,1’-biphenyl involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: Used as a reagent for benzyl ether synthesis under neutral conditions.
2-(Benzyloxy)ethanol: Utilized as a solvent and intermediate in organic synthesis.
Uniqueness
2-(Benzyloxy)-3-chloro-1,1’-biphenyl is unique due to the presence of both a benzyloxy group and a chlorine atom on the biphenyl core. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to other biphenyl derivatives .
Properties
Molecular Formula |
C19H15ClO |
|---|---|
Molecular Weight |
294.8 g/mol |
IUPAC Name |
1-chloro-3-phenyl-2-phenylmethoxybenzene |
InChI |
InChI=1S/C19H15ClO/c20-18-13-7-12-17(16-10-5-2-6-11-16)19(18)21-14-15-8-3-1-4-9-15/h1-13H,14H2 |
InChI Key |
UVEFAPCJDAGMSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5z)-5-[(6-Chloro-7-Methyl-1h-Indol-3-Yl)methylidene]-3-(3,4-Difluorobenzyl)imidazolidine-2,4-Dione](/img/structure/B14761461.png)
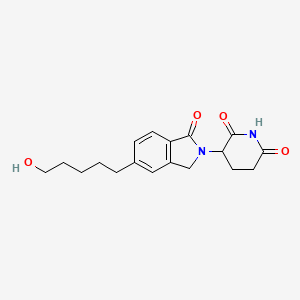
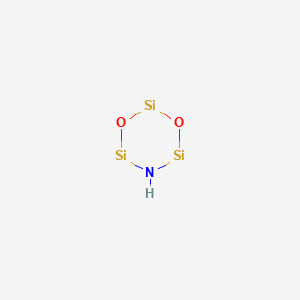
![N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide](/img/structure/B14761478.png)
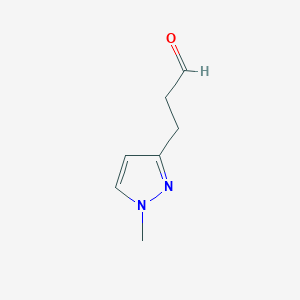
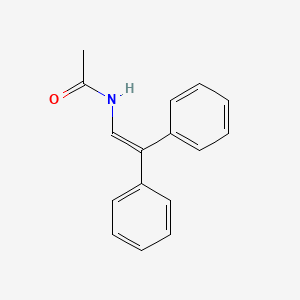
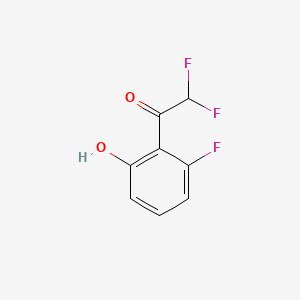
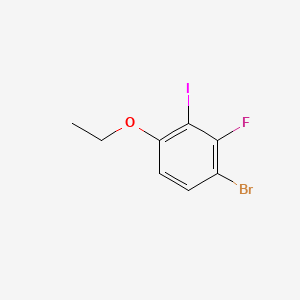
![3-Methyl-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1,2-oxazol-5(4H)-one](/img/structure/B14761506.png)
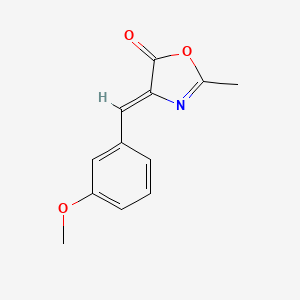
![(NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine](/img/structure/B14761516.png)
